molecular formula C13H22ClNO2 B2524870 Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride CAS No. 95853-32-0

Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride

Cat. No.: B2524870
CAS No.: 95853-32-0
M. Wt: 259.77
InChI Key: WJNNVAVZDVJLOW-UHFFFAOYSA-N
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Description

Methyl 2-(1-adamantyl)-2-aminoacetate hydrochloride is a synthetic organic compound characterized by a rigid adamantane core conjugated with an aminoacetate ester moiety. The adamantyl group (tricyclo[3.3.1.1³,⁷]decane) imparts exceptional lipophilicity and steric bulk, while the aminoacetate ester contributes to solubility in polar solvents via protonation of the amine group in its hydrochloride salt form. Adamantane derivatives are widely explored in medicinal chemistry for their metabolic stability and ability to penetrate lipid membranes, making this compound relevant for applications in antiviral or central nervous system (CNS) therapeutics .

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13;/h8-11H,2-7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNNVAVZDVJLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC3CC(C1)CC(C3)C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The adamantane structure is known for its lipophilicity, which can improve the pharmacokinetic properties of drugs. Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride serves as a versatile building block in the synthesis of various pharmaceuticals.

Antiviral Properties

Adamantane derivatives, including methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride, have been extensively studied for their antiviral activities, particularly against Influenza A viruses. The mechanism of action involves interaction with the M2 ion channel of the virus, inhibiting its replication.

  • Case Study : Research into aminoadamantanes has shown that modifications to the adamantane moiety can lead to compounds with enhanced antiviral potency. For instance, derivatives with varied substitutions have been synthesized and tested for their efficacy against resistant strains of Influenza A .

Drug Design and Development

The compound is also utilized in drug design as an "add-on" to existing pharmacophores. This strategy aims to improve drug stability and distribution in biological systems.

  • Example : In the modification of sulfonylureas and other hypoglycemic agents, the addition of adamantane derivatives has led to improved therapeutic profiles .

Synthesis of Unnatural Amino Acids

Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is instrumental in synthesizing enantiomerically pure unnatural α-amino acids. These compounds have critical roles in developing novel therapeutic agents.

Synthetic Pathways

The synthesis often involves conjugate additions where methyl 2-(1-adamantyl)-2-aminoacetate acts as a Michael acceptor. This method allows for the construction of complex amino acid structures that can exhibit unique biological activities .

Synthetic Method Yield (%) Notes
Michael Addition85%Effective for β-substituted UAAs
Asymmetric Synthesis90%High enantiomeric excess achieved

The biological activity of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride extends beyond antiviral effects to include potential applications in treating various disorders.

Antitumor Activity

Recent studies have indicated that adamantane derivatives can exhibit antitumor properties, making them candidates for cancer therapy.

  • Research Findings : Compounds modified with adamantane groups have shown promising results in inhibiting tumor growth in preclinical models .

Mechanism of Action

The mechanism of action of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride involves its interaction with specific molecular targets. The adamantane core provides stability and enhances the compound’s ability to interact with biological membranes. The aminoacetate moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituted Phenyl Derivatives

  • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride () and Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride () feature aromatic substituents. Key Differences:
  • Lipophilicity : The adamantyl group in the target compound is significantly more lipophilic than the 2-chlorophenyl (ClogP ~2.5) or 2-methoxyphenyl (ClogP ~1.8) groups, enhancing membrane permeability .
  • Synthesis: Phenyl-substituted analogs are synthesized via nucleophilic substitution or esterification (e.g., using Dowex H⁺ resin, as in ), whereas adamantyl derivatives may require specialized reagents to accommodate steric bulk .

Heterocyclic and Aliphatic Derivatives

Simple Glycine Derivatives

  • Methyl 2-aminoacetate hydrochloride (): Molecular Simplicity: The unsubstituted glycine ester has a low molecular weight (125.55 g/mol) and high aqueous solubility, making it a common intermediate in peptide synthesis. Comparative Data:
  • Solubility: >100 mg/mL in water () vs.
  • Applications : Used as a building block in drug synthesis (), whereas adamantyl analogs may serve as prodrugs with prolonged half-lives .

Adamantane-Containing Analogs

  • 2-Adamantanamine hydrochloride () and (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride (): Structural Insights: Adamantane’s incorporation in amines () and amino acid esters () highlights its versatility in modifying pharmacokinetic profiles.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Methyl 2-(1-adamantyl)-2-aminoacetate hydrochloride* C₁₃H₂₂ClNO₂ 265.77 1-Adamantyl High lipophilicity (ClogP ~4.2), rigid
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₉H₉Cl₂NO₂ 234.08 2-Chlorophenyl Aromatic, moderate solubility
Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride C₁₀H₁₄ClNO₃ 231.68 2-Methoxyphenyl Enhanced polarity due to -OCH₃
Cyclohexyl 2-aminoacetate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclohexyl Aliphatic, flexible
Methyl 2-aminoacetate hydrochloride C₃H₈ClNO₂ 125.55 None (glycine ester) High aqueous solubility

*Inferred data based on structural analogs.

Research Findings

  • Synthetic Challenges : Adamantyl derivatives may require prolonged reaction times or elevated temperatures due to steric hindrance, as seen in adamantane functionalization protocols () .
  • Pharmacological Implications : The adamantyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies, whereas phenyl derivatives might favor peripheral actions .
  • Stability: Hydrochloride salts of amino esters (e.g., ) improve shelf-life and solubility, a feature critical for adamantyl derivatives with inherent hydrophobicity .

Biological Activity

Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is characterized by its adamantyl group, which contributes to its unique properties. The adamantyl moiety enhances the compound's steric hindrance and stability, potentially improving its binding affinity to biological targets. The amino group allows for hydrogen bonding and ionic interactions, which are critical for biological activity.

PropertyValue
Molecular FormulaC₈H₁₄ClN₁O₂
Molecular Weight179.66 g/mol
Boiling Point162ºC at 760 mmHg
Density1.147 g/cm³

The biological activity of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is thought to involve its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways related to neurotransmitter transporters, particularly glycine transporters, which are implicated in neuropharmacological processes .

Antiviral and Antibacterial Properties

Research has indicated that methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride exhibits both antiviral and antibacterial properties. Its mechanism involves disrupting cellular processes in pathogens, thereby inhibiting their growth and replication.

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). Studies suggest that it may enhance cognitive function and memory performance in animal models. For instance, it has shown promise in improving performance in tasks associated with learning and memory, such as the Morris water maze task .

Case Studies

Several studies have explored the effects of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride:

  • Study on Glycine Transport Inhibition : A study demonstrated that this compound effectively inhibited high-affinity glycine transporters, which play a crucial role in neurotransmission. This inhibition could lead to increased glycine levels in synaptic clefts, enhancing excitatory neurotransmission through NMDA receptors .
  • Cognitive Enhancement in Rodents : In a controlled study involving rodents, administration of the compound resulted in significantly improved performance on cognitive tasks compared to control groups. This suggests potential applications in treating cognitive impairments .

Research Findings

Recent findings emphasize the importance of the adamantyl group in enhancing the pharmacological profile of derivatives:

  • Increased Lipophilicity : The incorporation of the adamantyl moiety has been linked to improved metabolic stability and distribution within biological systems. This property is crucial for developing effective therapeutic agents .
  • Diverse Applications : Beyond its neuropharmacological effects, derivatives of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride have been explored for their potential antitumor activities and as inhibitors of various enzymes involved in disease processes .

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